![molecular formula C12H9N3 B1598785 1-苯基-1H-咪唑并[4,5-c]吡啶 CAS No. 61532-35-2](/img/structure/B1598785.png)

1-苯基-1H-咪唑并[4,5-c]吡啶

描述

1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

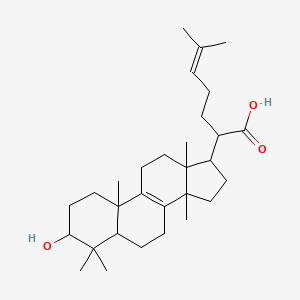

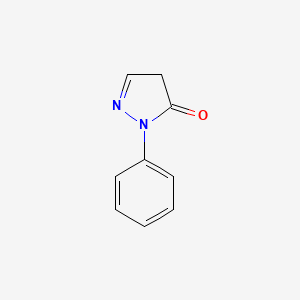

The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazo[4,5-c]pyridine is a powder with a melting point of 105-106°C .科学研究应用

医药化学

1-苯基-1H-咪唑并[4,5-c]吡啶衍生物已被研究作为潜在的候选药物。它们的结构特征使它们成为设计新型药物的理想选择。 值得注意的是,它们已被探索为GABA A受体激动剂 。此外,质子泵抑制剂、芳香化酶抑制剂和非甾体抗炎药也已从该化学基团中涌现。

光电子学

该化合物的发光特性使其可用于光电子器件。 这些应用包括有机发光二极管 (OLED)、光电探测器和其他发光系统 .

生物成像

1-苯基-1H-咪唑并[4,5-c]吡啶衍生物可作为生物成像的荧光团。 它们发出荧光的能力使研究人员能够可视化活生物体中的细胞过程和结构 .

作用机制

Target of Action

For instance, some imidazopyridines are known to modulate GABA A receptors .

Mode of Action

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors, enhancing the effect of the neurotransmitter GABA .

Biochemical Pathways

Imidazopyridines can influence various biochemical pathways. For instance, some imidazopyridines have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of genes involved in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines have been found to exhibit various biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, and anti-hypertensive properties .

安全和危害

未来方向

属性

IUPAC Name |

1-phenylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGPLXHZSSJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416162 | |

| Record name | 1-phenylimidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61532-35-2 | |

| Record name | 1-phenylimidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

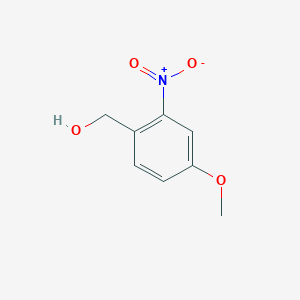

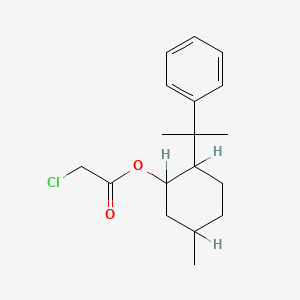

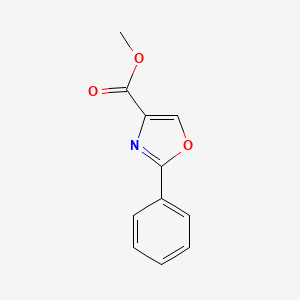

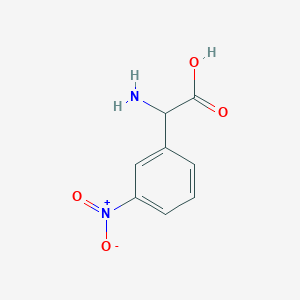

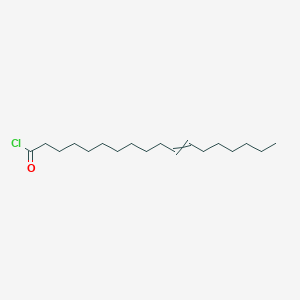

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)